molecular formula Zr B080107 Zirconium-90 CAS No. 13982-15-5

Zirconium-90

カタログ番号: B080107
CAS番号: 13982-15-5
分子量: 89.904699 g/mol
InChIキー: QCWXUUIWCKQGHC-BJUDXGSMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Zirconium-90 is typically obtained through the purification of zirconium minerals such as zircon (zirconium orthosilicate) and baddeleyite (zirconium dioxide) . The primary industrial method for producing zirconium involves the Kroll process, where zirconium tetrachloride is reduced with magnesium to produce metallic zirconium . This process is carried out at high temperatures in an inert atmosphere to prevent oxidation.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Zirconium Dioxide (ZrO₂): Formed during oxidation.

    Zirconium Tetrachloride (ZrCl₄): Formed during chlorination.

    Zirconium Sulfate (Zr(SO₄)₂): Formed during sulfonation.

生物活性

Zirconium-90 (90Zr^{90}\text{Zr}) is a stable isotope of zirconium, which is a transition metal known for its high corrosion resistance and biocompatibility. This article focuses on the biological activity of this compound, exploring its potential applications in biomedical fields, its toxicity, and relevant case studies that illustrate its effects on human health.

General Properties

Zirconium is primarily used in dental and medical applications due to its favorable mechanical properties and low toxicity. This compound, being a stable isotope, does not exhibit the same radiotoxicity as its radioactive counterparts, making it safer for various applications.

Antibacterial and Antioxidant Activities

Recent studies have highlighted the antibacterial and antioxidant properties of zirconia-based nanomaterials, which often contain this compound. These materials have demonstrated effectiveness against various bacterial strains and have shown significant antioxidant activity through mechanisms such as radical scavenging.

Table 1: Antioxidant Activity of Zirconia Nanoparticles

Material TypeIC50 (µg/mL)Comparison Standard (Ascorbic Acid)IC50 (µg/mL)
ZrO2 Nanoparticles130.38Ascorbic Acid105.78
C-ZrO2 Composite177.60 - 359.46Gallic Acid19.99

The table above indicates that while zirconia nanoparticles exhibit substantial antioxidant activity, they are less effective than standard antioxidants like ascorbic acid.

Antidiabetic Properties

Zirconium-based nanocomposites have also been investigated for their antidiabetic properties. For instance, ZrO2/CuO-ZnO nanocomposites demonstrated about 75% α-amylase inhibition , indicating potential for managing diabetes through dietary or pharmacological means .

Toxicity Studies

Despite its beneficial properties, zirconium compounds can exhibit toxicity under certain conditions. Research has shown that exposure to zirconium nanoparticles can lead to cytotoxic effects in various cell lines:

  • Osteoblast-like Cells : Studies indicate that zirconium nanoparticles can induce apoptosis in osteoblast-like cells in a dose-dependent manner due to reactive oxygen species (ROS) production .
  • Neurotoxicity : In vitro studies on neuronal cell lines (PC12 and N2a) revealed that zirconium nanoparticles significantly decreased cell viability while increasing intracellular ROS levels, suggesting potential neurotoxic effects at higher concentrations .

Case Study 1: Occupational Exposure

A notable case involved a 52-year-old dental technician who had worked with zirconium for over 26 years. This individual exhibited respiratory issues linked to prolonged exposure to zirconium dust. Radiological examinations revealed emphysematous changes in lung tissue, emphasizing the need for adequate safety measures when handling zirconium materials in occupational settings .

Case Study 2: Zirconia Implants

Another case study focused on the use of zirconia implants in dental restorations. A patient received a full-zirconia crown which showed excellent biocompatibility and aesthetic results over a long-term follow-up period. The study highlighted the advantages of zirconia crowns over traditional metal-ceramic options, particularly in terms of patient satisfaction and reduced allergic reactions .

特性

IUPAC Name

zirconium-90
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Zr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXUUIWCKQGHC-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[90Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930630
Record name (~90~Zr)Zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.904699 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13982-15-5
Record name Zirconium, isotope of mass 90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~90~Zr)Zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Name
zirconium
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Sodium 2-ethylhexanoate
Name
zirconium

Synthesis routes and methods II

Procedure details

A zirconium sulfate solution was prepared by dissolving commercial zirconium sulfate tetrahydrate in distilled water. Analysis of the solution gave a zirconium content of 195 grams per liter (expressed as ZrO2) and a sulfate content of 338 grams per liter (expressed as SO4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zirconium sulfate
Name
zirconium

Synthesis routes and methods III

Procedure details

A mixture of purified water (2.7 g) and isopropyl alcohol (50 g) was dropped to a mixture of zirconium tetraisopropoxide (32.7 g), isopropyl alcohol (50 g) and acetylacetone (50 g). After completion of dropping, the mixture was agitated for 2 hours, subjected to hydrolytic condensation and heated to reflux for 2 hours. PGMEA (200 g) was added thereto and was concentrated under reduced pressure to obtain a PGMEA solution of a zirconium-containing condensate (B-II) (250 g). The solid content concentration of the zirconium-containing condensate was 10.5%.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
zirconium tetraisopropoxide
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Name
PGMEA
Name
zirconium

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
Name
[Zr]

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Zr+]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
Name
[Zr]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。